3-Fluoro-4-iodoquinoline
Overview
Description
The compound 3-Fluoro-4-iodoquinoline is a halogenated quinoline derivative that has garnered interest due to its potential applications in medicinal chemistry and drug discovery. Halogenated quinolines, such as 3-fluoro-4-iodoquinoline, are key building blocks in the synthesis of antibiotics and have been utilized in the development of various pharmacological agents .
Synthesis Analysis
The synthesis of 3-fluoro-4-iodoquinoline can be achieved through a practical and scalable 4-step route starting from 2,4-dichloro-3-fluoroquinoline, with an overall yield of 81–85% . This method is advantageous for the production of halogenated quinoline derivatives, which are valuable in antimicrobial drug discovery. Additionally, the synthesis of related fluoroquinolines has been explored using microwave-assisted techniques, providing an efficient and environmentally friendly approach to obtain these compounds in high yield and purity .
Molecular Structure Analysis
The molecular structure of 3-fluoro-4-iodoquinoline and related compounds can be characterized by X-ray crystallography, which provides accurate information on the conformational features and intermolecular interactions involving fluorine atoms . The presence of fluorine in the molecular structure is known to influence the packing features in the crystal lattice through various interactions such as C–F⋯F, C–H⋯F, and C–H⋯O .
Chemical Reactions Analysis
3-Fluoro-4-iodoquinoline can participate in various chemical reactions due to the presence of reactive halogen atoms. For instance, the fluorine atom can direct lithiation, which is a key step in the synthesis of dihalo-2-phenylquinoline-4-carboxamides, compounds that have been evaluated as ligands for medical imaging studies . Moreover, the iodine atom can be utilized in further functionalization reactions, expanding the chemical versatility of the quinoline core.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-fluoro-4-iodoquinoline are influenced by the presence of halogen atoms
Scientific Research Applications
1. Radioligand Development for Medical Imaging
3-Fluoro-4-iodoquinoline has been utilized in the synthesis of fluoroiodo-2-phenylquinoline-4-carboxamides, which are analogues of the NK-3 antagonist SB 223412. These compounds are evaluated for their potential as NK-3 ligands, suitable for radioligands in Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) studies. This application leverages the ability of the compound to undergo metalation directed by the fluorine atom, facilitating the iodination of the quinoline ring (Bennacef et al., 2004).
2. Antimicrobial Drug Discovery
The synthesis of halogenated quinoline building blocks, including 3-fluoro-4-iodoquinoline, has found significant application in antimicrobial drug discovery. A scalable synthesis method for 3-fluoro-4-iodo-6-methoxyoquinoline has been developed, highlighting its importance in the synthesis of antibiotics (Flagstad et al., 2014).
3. Synthesis and Evaluation of Antitumor Agents
3-Fluoro-4-iodoquinoline derivatives have been explored for their antitumor properties. A notable example is the synthesis of 2-phenylquinolin-4-ones (2-PQs), which have led to the discovery of anticancer drug candidates. These compounds have shown significant cytotoxic activity against various tumor cell lines and are currently under preclinical study as potential clinical candidates (Chou et al., 2010).
4. Development of Fluorescent Compounds
Studies have described the synthesis and evaluation of benzene-fluorinated quinolinones, which include derivatives of 3-fluoro-4-iodoquinoline. These compounds exhibit photofluorescent properties and have been evaluated for their antioxidant activity and cytotoxicity against various cancer cell lines. This application is significant in the development of new fluorescent materials and potential therapeutic agents (Politanskaya et al., 2015).
5. Anti-inflammatory and Analgesic Agents
The synthesis of 3-fluoro-4-iodoquinoline derivatives has alsobeen explored for their potential as anti-inflammatory and analgesic agents. Research has focused on developing new 3-(4-chlorophenyl or 4-fluorophenyl)-6-iodo-4-oxo-3,4-dihydroquinazoline derivatives, showing promise in this therapeutic area. The derivatives were tested for their potential anti-inflammatory and analgesic activity, offering insights into new pharmaceutical applications (Farag et al., 2012).
6. Development of Antitubercular Agents
Research has also been conducted on the design and synthesis of 4-hydroxyquinolin-2(1H)-ones, including derivatives of 3-fluoro-4-iodoquinoline, for antitubercular potency. A library of these compounds was evaluated for their inhibitory concentrations against Mycobacterium tuberculosis, showing significant antitubercular activity. This application highlights the potential of 3-fluoro-4-iodoquinoline derivatives in combating tuberculosis (de Macedo et al., 2017).
7. Synthesis of Novel Quinazolinone Derivatives
The synthesis of novel quinazolinone derivatives using 3-fluoro-4-iodoquinoline has been investigated for potential pharmacological applications. These derivatives have shown promise as anti-inflammatory and analgesic agents, demonstrating the versatility of 3-fluoro-4-iodoquinoline in medicinal chemistry (Xu et al., 2007).
Safety And Hazards
properties
IUPAC Name |
3-fluoro-4-iodoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FIN/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DITDYVZDDKBMGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40455530 | |
Record name | 3-Fluoro-4-iodoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40455530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-iodoquinoline | |
CAS RN |
213772-63-5 | |
Record name | 3-Fluoro-4-iodoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40455530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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